

AT-121 in Non-Human Primate Studies: A Technical Guide

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Compound of Interest

Compound Name: AT-121

Cat. No.: B3026133

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-121 is a novel bifunctional opioid analgesic that has demonstrated significant promise in preclinical non-human primate studies. This technical guide provides an in-depth overview of the core findings related to **AT-121**, with a focus on its analgesic efficacy, safety profile, and mechanism of action in rhesus macaques. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of pain therapeutics.

AT-121 acts as a partial agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.^[1] This dual mechanism of action is believed to be responsible for its potent analgesic effects, comparable to or exceeding that of morphine, but with a markedly improved safety profile.^{[2][3]} Notably, non-human primate studies have indicated that **AT-121** does not produce the significant respiratory depression, abuse liability, or physical dependence commonly associated with traditional opioid analgesics.^{[2][4]}

This guide summarizes key quantitative data from these studies in structured tables, provides detailed experimental protocols for the pivotal assays conducted, and includes visualizations of the compound's signaling pathway and experimental workflows to facilitate a deeper understanding of its preclinical profile.

Core Data Presentation

Analgesic Efficacy

The analgesic properties of **AT-121** have been primarily evaluated using the warm water tail-withdrawal assay in rhesus macaques. This assay measures the latency of a monkey to withdraw its tail from warm water, with an increase in latency indicating an analgesic effect.

Compound	Dose (mg/kg, s.c.)	Peak Antinociceptive Effect (% MPE)	ED50 (mg/kg)	Reference
AT-121	0.003 - 0.03	Dose-dependent increase	0.01	[2]
Morphine	1.0 - 10.0	Dose-dependent increase	1.0	[2]

% MPE = Maximum Possible Effect

Receptor Binding and Functional Activity

AT-121 exhibits high-affinity binding and partial agonist activity at both NOP and MOP receptors, with significantly lower affinity for the kappa (KOP) and delta (DOP) opioid receptors. [\[2\]](#)

Receptor	Binding Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM)	Agonist Efficacy	Reference
NOP	3.67	35	Partial Agonist	[2] [4]
MOP	16.49	20	Partial Agonist	[2] [4]
KOP	>100	-	-	[2]
DOP	>100	-	-	[2]

Safety Profile: Respiratory Depression and Abuse Liability

A key advantage of **AT-121** observed in non-human primate studies is its favorable safety profile compared to traditional opioids.

Respiratory Function:

Compound	Dose (mg/kg)	Effect on Respiration	Reference
AT-121	0.03 (full antinociceptive dose)	No significant effect on respiration.	[2]
AT-121	0.3 (10x antinociceptive dose)	No significant effect on respiration.	[2]
Morphine	10.0	Sustained reduction in tidal and minute volume.	[5] [6]

Abuse Potential (Intravenous Self-Administration):

Compound	Reinforcing Effects	Reference
AT-121	Did not produce reinforcing effects.	[2]
Oxycodone	Produced significant reinforcing effects.	[2]

Experimental Protocols

Warm Water Tail-Withdrawal Assay

This procedure is utilized to assess the antinociceptive effects of a compound in rhesus macaques.

Protocol:

- **Animal Acclimation:** Rhesus monkeys are gently restrained in primate chairs, allowing their tails to hang freely. The animals are acclimated to this procedure before the commencement of the experiment.
- **Baseline Measurement:** The distal portion of the monkey's tail is immersed in a thermos containing water maintained at a constant temperature, typically 50°C or 55°C.^[1]
- **Latency Recording:** The time taken for the monkey to withdraw its tail from the warm water is recorded as the tail-withdrawal latency. A cut-off time (e.g., 20 seconds) is established to prevent tissue damage.^[1]
- **Drug Administration:** The test compound (e.g., **AT-121**) or a vehicle control is administered, typically via subcutaneous (s.c.) injection.
- **Post-Treatment Measurement:** Tail-withdrawal latencies are measured at predetermined time points following drug administration to determine the time course and peak effect of the compound.
- **Data Analysis:** The data is often expressed as the percentage of maximum possible effect (%MPE), calculated as: $((\text{Post-drug latency} - \text{Baseline latency}) / (\text{Cut-off time} - \text{Baseline latency})) * 100$.

Intravenous Drug Self-Administration

This "gold standard" behavioral paradigm is used to evaluate the abuse potential of a compound by determining its reinforcing effects.

Protocol:

- **Surgical Preparation:** Monkeys are surgically implanted with an indwelling intravenous catheter.
- **Operant Conditioning Chamber:** Animals are placed in an operant conditioning chamber equipped with two levers.
- **Acquisition Phase (Fixed-Ratio Schedule):** Monkeys are trained to press one of the levers (the "active" lever) to receive an intravenous infusion of a known drug of abuse (e.g., cocaine).

or remifentanyl). Each infusion is delivered after a fixed number of lever presses (e.g., FR1, meaning one press results in one infusion). The other lever ("inactive" lever) has no programmed consequences.^[7]

- Dose-Response Determination: Once stable self-administration is established, different doses of the drug are made available to determine the dose-response relationship.
- Substitution Phase: The test compound (**AT-121**) is substituted for the training drug to determine if it maintains self-administration behavior.
- Progressive-Ratio Schedule: To assess the reinforcing strength of a drug, a progressive-ratio schedule is used where the number of lever presses required to receive an infusion systematically increases. The "breakpoint," or the highest ratio completed, serves as a measure of the drug's reinforcing efficacy.^[2]

Respiratory Function Measurement

Whole-body plethysmography is a non-invasive method used to assess respiratory function in unanesthetized and unrestrained monkeys.^{[5][6]}

Protocol:

- Plethysmography Chamber: The monkey is placed in a sealed plethysmography chamber.
- Acclimation: The animal is allowed a period to acclimate to the chamber.
- Data Acquisition: As the monkey breathes, the pressure changes within the chamber are measured by a sensitive pressure transducer. These pressure changes are used to calculate respiratory parameters.
- Parameters Measured:
 - Respiratory Rate: Breaths per minute.
 - Tidal Volume: The volume of air inhaled or exhaled in a single breath.
 - Minute Volume: The total volume of air inhaled or exhaled per minute (Respiratory Rate x Tidal Volume).

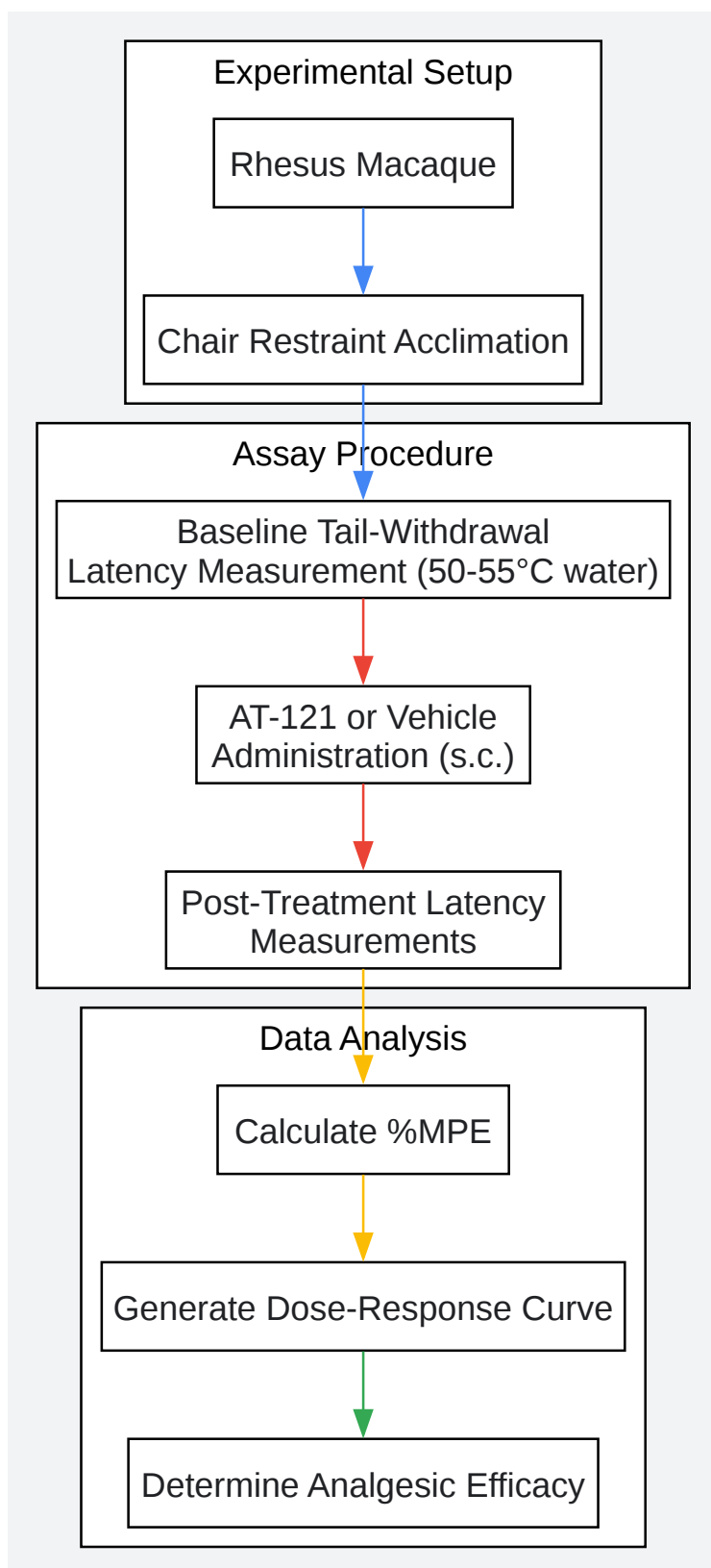
- **Drug Administration:** The test compound is administered, and respiratory parameters are continuously monitored to assess for any drug-induced changes, such as respiratory depression.

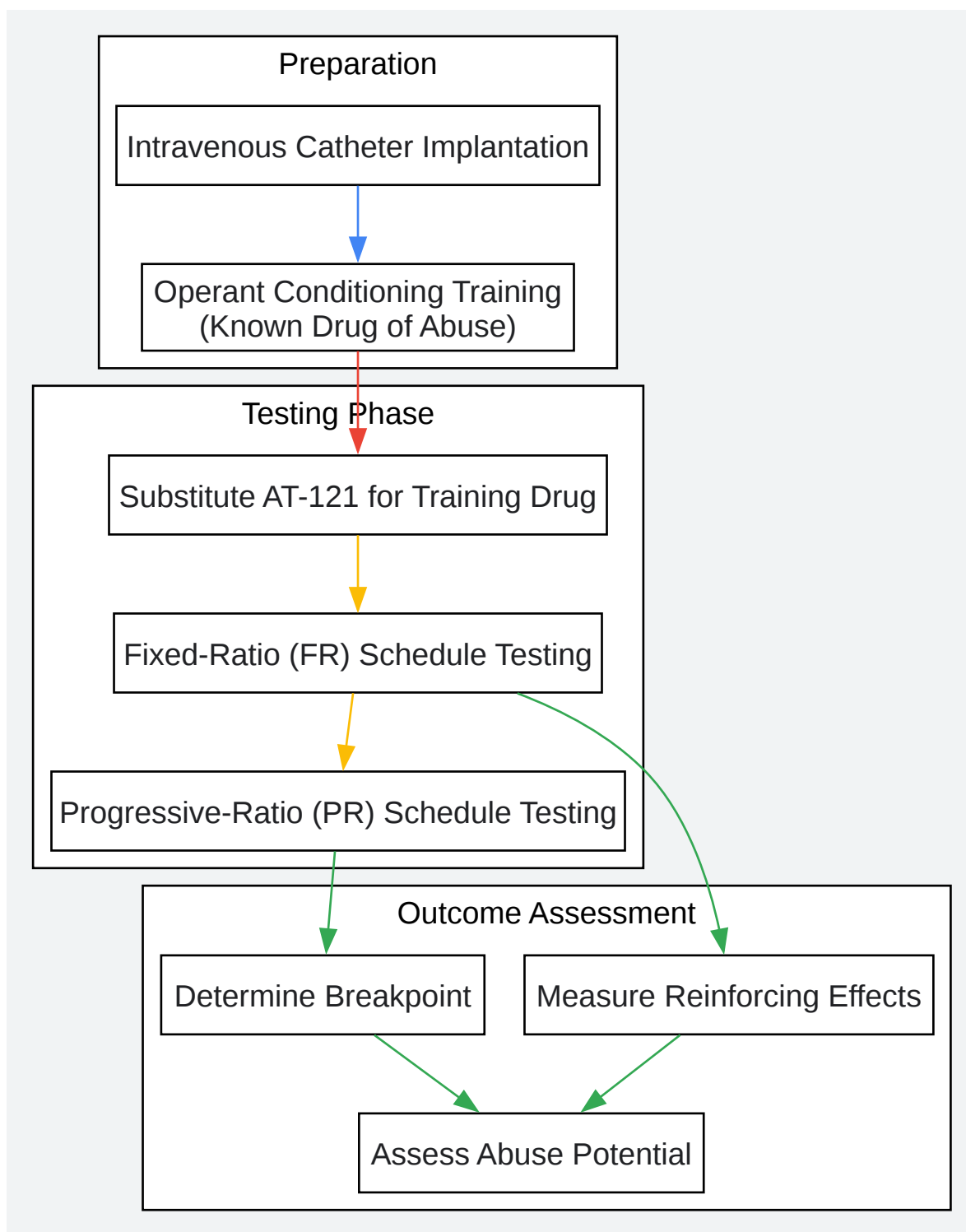
Signaling Pathways and Experimental Workflows



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Caption: Proposed signaling pathway of **AT-121**.





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